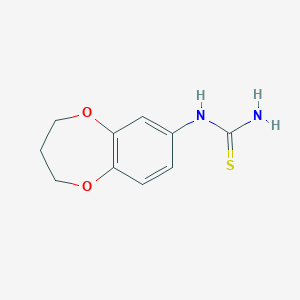

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea

Descripción

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c11-10(15)12-7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTFVQBOOQPKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=S)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with thiourea under specific conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at room temperature . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiourea group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxepin ring.

Reduction: Reduced forms of the thiourea group.

Substitution: Alkylated thiourea derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)thiourea has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated its efficacy against breast cancer cells by disrupting the cell cycle and promoting programmed cell death .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell walls and inhibition of key metabolic pathways .

Polymer Synthesis

This compound serves as a versatile scaffold in the synthesis of novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research has focused on using this compound to develop biodegradable plastics that maintain structural integrity under various environmental conditions .

Pesticide Development

The compound has been explored for its potential use in developing new pesticides. Its thiourea moiety is known to enhance the bioactivity of agrochemicals. Field studies have indicated that formulations containing this compound exhibit improved efficacy against common agricultural pests while reducing toxicity to non-target organisms .

Case Studies

Mecanismo De Acción

The mechanism of action of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzodioxepin Derivatives

Structural Analogues

The benzodioxepin scaffold is versatile, with modifications influencing biological and chemical behavior:

Key Observations :

- The thiourea derivative distinguishes itself through its hydrogen-bonding capability, which may enhance catalytic activity in asymmetric synthesis compared to simpler amines or carboxylic acid derivatives .

- The thiazole analogue () is metabolically linked to CKD, suggesting that substitutions on the benzodioxepin ring significantly alter biological impact. The thiourea variant’s role in renal pathophysiology remains unexplored.

- Furochromenone-fused derivatives exhibit marked toxicity in brine shrimp assays, implying that electron-rich fused systems enhance bioactivity compared to non-fused thiourea derivatives .

Catalytic Performance vs. Other Thioureas

Thioureas are widely used as hydrogen-bond-donor catalysts. Comparative data from :

| Thiourea Catalyst | Conversion Rate (6 days) | Key Structural Feature |

|---|---|---|

| Aryl ester thiourea (8) | Minimal | Ester-substituted aryl group |

| Aryl diester thiourea (9) | Slight increase (22%) | Dual ester groups |

| Sulfonaryl thiourea (10) | 28% | Sulfonyl group |

| Reference compound (11) | 27% | Unspecified |

However, its rigid benzodioxepin core may improve stereoselectivity compared to flexible aryl thioureas like 8–10. Further studies are needed to quantify this effect.

Comparison with Bioactive Heterocyclic Compounds

Anticancer and Anti-inflammatory Potential

- Benzo[f]dithiazepin-3-ones () exhibit anticancer activity, attributed to their sulfur-containing heterocycles.

- Lipoxin B4 and 5(S),15(S)-DiHETE () are inflammation markers modulated by benzodioxepin-related metabolites.

Toxicity Profile

- The ethyl acetate extract of Protium javanicum containing benzodioxepin derivatives showed an LC₅₀ of 134.90 ppm in Artemia salina assays, indicating moderate toxicity . The thiourea derivative’s toxicity profile is undocumented but could differ due to the thiourea group’s electrophilic nature.

Actividad Biológica

Overview

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a benzodioxepin ring fused with a thiourea moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. This interaction may modulate biochemical pathways that are critical for cell survival and proliferation.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into a novel antimicrobial agent, especially in light of rising antibiotic resistance.

2. Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluated its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.46 ± 0.82 |

| MCF-7 | 15.23 ± 1.05 |

| A549 | 12.34 ± 0.95 |

The low IC50 values indicate potent cytotoxicity, suggesting that the compound may interfere with cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study 1: Development of Antimicrobial Agents

A recent study focused on synthesizing derivatives of this compound to enhance its antimicrobial efficacy. The study found that modifications at the thiourea nitrogen significantly improved activity against resistant strains of bacteria.

Case Study 2: Anticancer Drug Development

In another investigation, researchers explored the potential of this compound as a lead structure for developing new anticancer drugs. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression.

Q & A

Q. What are the key structural features of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea, and how do they influence its reactivity?

The compound contains a benzodioxepin core fused with a thiourea moiety. The benzodioxepin system (a seven-membered ring with two oxygen atoms) confers rigidity and potential hydrogen-bonding sites, while the thiourea group (–NH–CS–NH–) enhances nucleophilic reactivity due to sulfur’s polarizability. Synthetic routes often involve coupling benzodioxepin intermediates with thiourea derivatives under controlled pH and temperature to avoid side reactions like hydrolysis of the thiourea group .

Q. What analytical methods are recommended for identifying and quantifying this compound in complex mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for identification, as demonstrated in studies isolating similar benzodioxepin derivatives from plant extracts. Retention times (e.g., ~9–10 minutes) and fragmentation patterns (e.g., m/z corresponding to [M+H]+) are critical for validation . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is suitable for quantification, with calibration curves established using purified standards .

Q. How should researchers handle discrepancies in toxicity data for this compound?

Conflicting toxicity data (e.g., LC50 variations across studies) may arise from differences in test organisms, solvent systems, or impurities. To resolve contradictions:

- Standardize protocols (e.g., Brine Shrimp Lethality Test [BSLT] for Artemia salina) with controls for solvent effects .

- Validate compound purity via NMR and elemental analysis before testing .

- Cross-reference results with structurally analogous benzodioxepins or thioureas to identify trends .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

- Cellular assays : Use Annexin V/propidium iodide staining to assess apoptosis induction in cancer cell lines, as terpenoid-related benzodioxepins show antitumor activity .

- Molecular docking : Model interactions with targets like tubulin or DNA topoisomerases, leveraging structural similarities to known inhibitors (e.g., furochromenone derivatives) .

- Metabolomics : Track metabolic perturbations (e.g., ROS generation) via LC-MS-based profiling in treated cells .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Stepwise coupling : Introduce the thiourea group after constructing the benzodioxepin scaffold to avoid side reactions. For example, react 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with thiophosgene or isothiocyanates in anhydrous tetrahydrofuran (THF) at 0–5°C .

- Catalysis : Explore Pd-mediated cross-coupling for benzodioxepin intermediates to enhance regioselectivity .

- Purification : Use flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .

Q. What are the challenges in interpreting LC-MS/MS data for derivatives of this compound, and how can they be mitigated?

- Isomeric interference : Benzodioxepin-thiourea derivatives may co-elute with structurally similar compounds (e.g., furochromenones). Use high-resolution MS (HRMS) to distinguish exact masses and MS/MS fragmentation libraries for confirmation .

- Matrix effects : Co-extracted plant metabolites (e.g., flavonoids) can suppress ionization. Employ matrix-matched calibration or solid-phase extraction (SPE) with C18 cartridges to reduce interference .

Q. How does the electronic nature of substituents on the benzodioxepin ring affect the compound’s bioactivity?

Electron-withdrawing groups (e.g., nitro or chloro at position 7) enhance electrophilicity, potentially increasing DNA alkylation or protein binding. For example, 7-chloro derivatives show improved cytotoxicity in Artemia salina assays compared to unsubstituted analogs . Computational studies (DFT) can predict charge distribution and guide synthetic modifications .

Methodological Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols, as thiourea derivatives may release hazardous gases (e.g., HCN) under thermal stress .

- Waste disposal : Classify as hazardous waste (toxic code T) and dispose via licensed facilities due to potential ecotoxicity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., urea derivatives from thiourea hydrolysis) .

- Long-term storage : Store in amber vials under inert gas (N2 or Ar) at –20°C to prevent oxidation and photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.